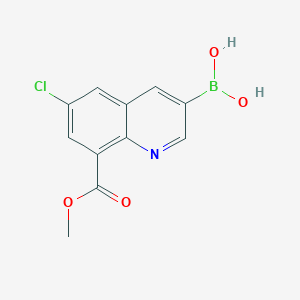
8-(Methoxycarbonyl)quinoline-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Methoxycarbonyl)quinoline-3-boronic acid is an organoboron compound that features a quinoline ring substituted with a methoxycarbonyl group at the 8-position and a boronic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making this method highly efficient and widely used.
Industrial Production Methods: While specific industrial production methods for 8-(Methoxycarbonyl)quinoline-3-boronic acid are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Methoxycarbonyl)quinoline-3-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Substitution Reactions: The quinoline ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate coupling reactions.
Oxidizing Agents: For converting boronic acids to boronic esters.
Major Products: The major products of these reactions include biaryl compounds, boronic esters, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-(Methoxycarbonyl)quinoline-3-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-(Methoxycarbonyl)quinoline-3-boronic acid in chemical reactions primarily involves the formation of boronate complexes. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of the carbon-carbon bond . The quinoline ring can also interact with various molecular targets through π-π stacking and hydrogen bonding interactions, contributing to its reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
8-Quinolinylboronic acid: Similar structure but lacks the methoxycarbonyl group.
Quinoline-3-boronic acid: Lacks the methoxycarbonyl group at the 8-position.
Methoxycarbonyl-substituted boronic acids: Similar functional groups but different core structures.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and the possibility of developing novel compounds with unique properties .
Eigenschaften
IUPAC Name |
(8-methoxycarbonylquinolin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)9-4-2-3-7-5-8(12(15)16)6-13-10(7)9/h2-6,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQBBXSLVZMKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=CC=C2)C(=O)OC)N=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Bromo-3-fluoro-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8119025.png)


![{3-[5-(Ethoxycarbonyl)-1,3-thiazol-2-yl]phenyl}boronic acid](/img/structure/B8119047.png)
![2-[3-(Dihydroxyboranyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B8119054.png)
![[4-Fluoro-5-nitro-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8119067.png)
![[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]boronic acid](/img/structure/B8119068.png)


![[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid](/img/structure/B8119100.png)
![[5-Chloro-2-(trideuteriomethoxy)phenyl]boronic acid](/img/structure/B8119106.png)

